3-Methoxybenzamide

Overview

Description

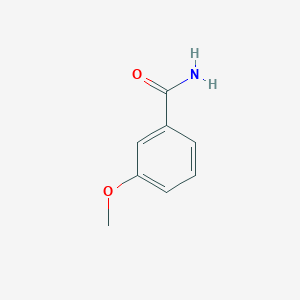

m-Methoxybenzamide: is an organic compound with the molecular formula C8H9NO2 . . This compound belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing m-Methoxybenzamide involves the reaction of m-methoxybenzoic acid with ammonia or amine derivatives . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of m-Methoxybenzamide often involves the use of N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as reagents . The reaction is carried out in methanol under reflux conditions, followed by purification through column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: m-Methoxybenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like halogens or alkyl halides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of or .

Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 3-MBA is its role as an antimicrobial agent. Research has demonstrated that derivatives of 3-MBA exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

- Mechanism of Action : 3-MBA acts primarily by inhibiting the FtsZ protein, which is crucial for bacterial cell division. This inhibition leads to filamentation and eventual cell lysis, making it a potential candidate for antibiotic development against resistant strains .

Case Study: Efficacy Against MRSA

A study evaluated the effectiveness of 3-MBA derivatives in reversing resistance to oxacillin in clinical MRSA isolates. The results indicated:

- MIC Reduction : The minimum inhibitory concentration (MIC) for oxacillin decreased significantly when combined with 3-MBA derivatives.

- Bactericidal Activity : Time-kill assays revealed that certain derivatives could reduce viable cell counts by up to 3 logs within six hours, indicating strong bactericidal properties .

Inhibition of Melanin Production

Another notable application of 3-MBA is in dermatological research, particularly concerning melanin production.

- Mechanism : A specific derivative, N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)), was found to inhibit melanin production by downregulating tyrosinase-related protein 2 (TRP-2), crucial for melanogenesis. This effect was attributed to proteasomal degradation mechanisms rather than direct inhibition of tyrosinase activity .

Table: Summary of Melanin Inhibition Studies

| Compound | Target Protein | Mechanism | Effect on Melanin Production |

|---|---|---|---|

| A(3)B(5 | TRP-2 | Proteasomal degradation | Significant reduction |

| 3-MBA Derivatives | Tyrosinase | Not directly affected | Variable |

Material Science Applications

In material science, polymorphism studies of compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed insights into crystal structures and their implications for material properties.

- Polymorphism Insights : Research involving single-crystal X-ray diffraction has shown that different polymorphs of this compound exhibit distinct hydrogen bonding networks, which can affect their physical properties such as melting points and solubility. This knowledge is crucial for drug formulation and material design .

Research has also focused on the genetic mechanisms underlying resistance to 3-MBA in bacterial strains.

- FtsZ Gene Mutations : Genetic analysis revealed that mutations within the ftsZ gene can confer resistance to 3-MBA, highlighting the importance of this target in bacterial cell division processes. Studies showed that resistant mutants could grow in high concentrations of 3-MBA, suggesting potential pathways for developing resistance .

Table: Resistance Mechanisms in Bacterial Strains

| Strain | Mutation Type | Resistance Level (mM) | Observations |

|---|---|---|---|

| UOT1285 | Wild-type | <5 | Sensitive to 3-MBA |

| RIK7 | ftsZ mutation | >20 | Resistant; filamentous morphology |

Mechanism of Action

The primary mechanism of action of m-Methoxybenzamide involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, m-Methoxybenzamide interferes with the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

- p-Methoxybenzamide

- o-Methoxybenzamide

- m-Hydroxybenzamide

- m-Aminobenzamide

Comparison: m-Methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity . Compared to its isomers (p-Methoxybenzamide and o-Methoxybenzamide), m-Methoxybenzamide has distinct properties that make it more suitable for certain applications, such as PARP inhibition .

Biological Activity

3-Methoxybenzamide (3-MBA) is a benzamide derivative that has gained attention for its biological activities, particularly as an inhibitor of cell division in bacteria. This article reviews the biological activity of 3-MBA, focusing on its mechanisms of action, effects on bacterial growth and division, and potential therapeutic applications.

3-MBA primarily acts as an inhibitor of ADP-ribosyltransferase , which plays a crucial role in post-translational modifications of proteins. In particular, it affects the function of FtsZ, a protein essential for bacterial cell division. By inhibiting FtsZ, 3-MBA disrupts the formation of the Z-ring necessary for cytokinesis, leading to filamentation and eventual lysis of bacterial cells.

Key Findings

- Inhibition of Cell Division : 3-MBA causes filamentation in Bacillus subtilis, indicating that it inhibits the normal cell division process. Studies have shown that concentrations above 5 mM lead to significant growth inhibition and morphological changes in bacterial cells .

- Genetic Resistance : Mutations in the ftsZ gene can confer resistance to 3-MBA, suggesting that FtsZ is a primary target. For instance, certain B. subtilis mutants demonstrated altered susceptibility to 3-MBA, highlighting the drug's specific interaction with the cell division machinery .

Antimicrobial Activity

Research has demonstrated that derivatives of 3-MBA exhibit promising antimicrobial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values as low as 1 µg/mL for certain 3-MBA derivatives against MRSA strains. This indicates strong potential for these compounds in combating antibiotic-resistant infections .

- Mechanism of Action : The antimicrobial effect is attributed to the disruption of FtsZ polymerization and function, which is critical for bacterial cell division. Time-kill studies showed that some derivatives exhibit bactericidal activity by significantly reducing viable cell counts over time .

Comparative Table of Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound Derivative A | MRSA (ATCC 43300) | 1 | Bactericidal |

| This compound Derivative B | MRSA (ATCC 43300) | 4 | Bacteriostatic |

| This compound Derivative C | Bacillus subtilis | >10 | Bactericidal |

Study on Bacillus subtilis

A significant study focused on the effects of 3-MBA on Bacillus subtilis demonstrated that treatment with this compound resulted in marked filamentation and cell lysis. The study utilized wild-type and ftsZ mutant strains to elucidate the mechanism through which 3-MBA exerts its effects. Results indicated that while wild-type strains succumbed to treatment, certain mutants showed resilience, underscoring the role of FtsZ in mediating the drug's effects .

Research on MRSA

Another investigation characterized the antimicrobial action of various 3-MBA derivatives against MRSA. The findings revealed that these compounds not only inhibited growth but also reversed resistance to beta-lactam antibiotics in clinical strains. This dual action enhances their potential utility in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of 3-Methoxybenzamide, and how does its inhibitory mechanism function?

- Answer : this compound (3-MBA) is a competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT), with Ki values <2 μM . Its mechanism involves binding to the NAD⁺-binding site of PARP, blocking ADP-ribose polymerization critical for DNA repair. Competitive inhibition is validated via enzyme kinetics and displacement assays using radiolabeled NAD⁺ .

Q. How can researchers validate 3-MBA’s specificity for PARP/ADPRT in cellular models?

- Answer : Use genetic knockdown (e.g., siRNA) or PARP knockout cell lines to compare 3-MBA’s effects. Additionally, assess off-target activity against structurally related enzymes (e.g., sirtuins) via enzymatic profiling. Co-treatment with NAD⁺ supplementation can confirm competitive inhibition .

Q. What experimental models are suitable for studying 3-MBA’s role in DNA damage response?

- Answer :

- In vitro: Human lymphoblastoid cells treated with alkylating agents (e.g., MNNG) to induce PARP activation. Measure PAR accumulation via immunoblotting .

- In vivo: Murine models of oxidative stress (e.g., ischemia-reperfusion injury) to evaluate PARP-dependent pathways .

Advanced Research Questions

Q. How can structural modifications of 3-MBA improve selectivity for PARP isoforms or enhance blood-brain barrier penetration?

- Answer :

- Selectivity : Introduce substituents at the 4-position (e.g., fluorination) to exploit isoform-specific binding pockets. For example, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7) showed >100-fold selectivity for D4 dopamine receptors over D2/D3 and sigma receptors .

- CNS penetration : Optimize logP (target 2–3) via substituents like cyclopropylmethoxy, as in PET tracer derivatives (logP = 2.37–2.55) .

Q. What strategies reconcile contradictions in 3-MBA’s effects on pathogen viability vs. host toxicity?

- Answer : In Trypanosoma cruzi, 3-MBA (2 mM) blocks differentiation to trypomastigotes without affecting amastigote proliferation, indicating context-dependent action. Use transcriptomics to identify differentiation-specific ADPRT isoforms and validate via CRISPR interference .

Q. How can structure-activity relationship (SAR) studies guide the design of 3-MBA derivatives with dual PARP/FtsZ inhibitory activity?

- Answer : Modify the benzamide core with thiazolopyridine (e.g., PC190723) to target bacterial cell division protein FtsZ. Assess polymerization inhibition via GTPase assays and synergy with β-lactams (e.g., reversal of MRSA resistance) .

Q. What methodologies confirm 3-MBA’s role in chemosensitization without exacerbating genomic instability?

- Answer :

- Use clonogenic survival assays in cancer cells pre-treated with 3-MBA and DNA-damaging agents (e.g., temozolomide).

- Monitor γH2AX foci (DNA damage marker) and compare with PARP inhibitor controls (e.g., olaparib) to assess synthetic lethality .

Q. Methodological Considerations

Q. What in vitro assays are recommended for quantifying 3-MBA’s inhibitory potency and reversibility?

- Answer :

- Enzyme assays : Use recombinant PARP1 with [³²P]-NAD⁺ to measure IC₅₀ and Ki via Lineweaver-Burk plots .

- Reversibility : Pre-incubate 3-MBA with enzyme, then dilute and measure residual activity vs. untreated controls .

Q. How can researchers optimize 3-MBA derivatives for in vivo pharmacokinetics while minimizing hepatic clearance?

- Answer :

- Introduce metabolically stable groups (e.g., trifluoromethoxy) to reduce CYP450 metabolism.

- Validate using microsomal stability assays and LC-MS/MS for plasma half-life determination .

Q. What computational tools predict 3-MBA derivative binding to non-PARP targets (e.g., PLK1)?

- Answer : Molecular docking (e.g., AutoDock Vina) against PLK1’s polo-box domain (PBD), as seen in volasertib (a 3-MBA-derived PLK1 inhibitor with IC₅₀ = 0.5 nM). Validate via thermal shift assays and X-ray crystallography .

Q. Data Contradiction Analysis

Q. Why does 3-MBA inhibit PARP in mammals but fail to block proliferation in T. cruzi?

- Answer : PARP homologs in T. cruzi (e.g., ADPRT) may have divergent NAD⁺-binding pockets. Perform homology modeling and mutagenesis on critical residues (e.g., Gly863 in human PARP1 vs. Trypanosoma-specific variants) .

Q. How to address discrepancies in 3-MBA’s IC₅₀ values across studies?

- Answer : Standardize assay conditions (e.g., NAD⁺ concentration, enzyme source). For example, IC₅₀ varies with NAD⁺ levels due to competitive binding. Report Ki instead for enzyme-level comparisons .

Q. Tables for Key Findings

Properties

IUPAC Name |

3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPLPDIMEREJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206848 | |

| Record name | 3-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-86-5 | |

| Record name | 3-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.